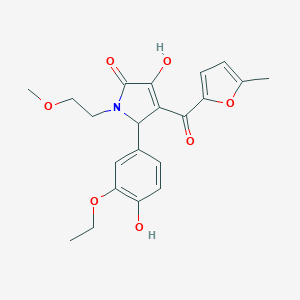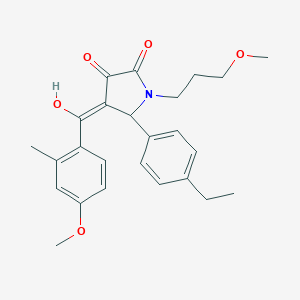
N-(tert-butyl)-N-(5-chloro-2-ethoxy-3-methoxybenzyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(tert-butyl)-N-(5-chloro-2-ethoxy-3-methoxybenzyl)amine is a chemical compound with potential applications in scientific research. This compound is of interest due to its unique structure and potential to interact with biological systems. In
Mécanisme D'action
The mechanism of action for N-(tert-butyl)-N-(5-chloro-2-ethoxy-3-methoxybenzyl)amine is not fully understood. However, it is believed to interact with biological systems through its amine group, which can form hydrogen bonds with biological molecules. This interaction may lead to changes in the structure or function of these molecules, ultimately resulting in the observed biological activity.
Biochemical and Physiological Effects:
N-(tert-butyl)-N-(5-chloro-2-ethoxy-3-methoxybenzyl)amine has been shown to have a variety of biochemical and physiological effects. In cell-based assays, this compound has been shown to induce apoptosis, or programmed cell death, in certain cancer cell lines. Additionally, this compound has been shown to inhibit the growth of certain bacterial strains, suggesting a potential role as an antibiotic.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(tert-butyl)-N-(5-chloro-2-ethoxy-3-methoxybenzyl)amine in lab experiments is its relatively simple synthesis method. Additionally, this compound has been shown to have activity against certain cancer cell lines and bacterial strains, making it a potential candidate for further development as an anticancer agent or antibiotic. However, one limitation of using this compound in lab experiments is its limited availability, which may make it difficult to obtain in large quantities for use in experiments.
Orientations Futures
There are several future directions for research on N-(tert-butyl)-N-(5-chloro-2-ethoxy-3-methoxybenzyl)amine. One potential direction is further exploration of its anticancer activity, including studies on its mechanism of action and potential use in combination with other anticancer agents. Another potential direction is further exploration of its antibiotic activity, including studies on its mechanism of action and potential use in combination with other antibiotics. Additionally, further studies on the synthesis and characterization of this compound may lead to the development of new analogs with improved activity or properties.
Méthodes De Synthèse
The synthesis method for N-(tert-butyl)-N-(5-chloro-2-ethoxy-3-methoxybenzyl)amine involves several steps. The starting material for the synthesis is 5-chloro-2-ethoxy-3-methoxybenzaldehyde, which is reacted with tert-butylamine to form the corresponding imine. The imine is then reduced with sodium borohydride to form the amine product. The final product is obtained in good yield and purity through column chromatography.
Applications De Recherche Scientifique
N-(tert-butyl)-N-(5-chloro-2-ethoxy-3-methoxybenzyl)amine has potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been shown to have activity against certain cancer cell lines, making it a potential candidate for further development as an anticancer agent. Additionally, this compound has been shown to have activity against certain bacterial strains, making it a potential candidate for further development as an antibiotic.
Propriétés
Nom du produit |
N-(tert-butyl)-N-(5-chloro-2-ethoxy-3-methoxybenzyl)amine |
|---|---|
Formule moléculaire |
C14H22ClNO2 |
Poids moléculaire |
271.78 g/mol |
Nom IUPAC |
N-[(5-chloro-2-ethoxy-3-methoxyphenyl)methyl]-2-methylpropan-2-amine |
InChI |
InChI=1S/C14H22ClNO2/c1-6-18-13-10(9-16-14(2,3)4)7-11(15)8-12(13)17-5/h7-8,16H,6,9H2,1-5H3 |
Clé InChI |
FHIRSTXYTJYEQJ-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1CNC(C)(C)C)Cl)OC |
SMILES canonique |
CCOC1=C(C=C(C=C1OC)Cl)CNC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266856.png)
![(E)-{1-[3-(dimethylammonio)propyl]-4,5-dioxo-2-(thiophen-2-yl)pyrrolidin-3-ylidene}(4-methoxy-3-methylphenyl)methanolate](/img/structure/B266858.png)

![(4E)-4-[hydroxy(phenyl)methylidene]-1-(3-methoxypropyl)-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B266860.png)
![(E)-(4-methoxy-2-methylphenyl){2-(2-methoxyphenyl)-1-[3-(morpholin-4-ium-4-yl)propyl]-4,5-dioxopyrrolidin-3-ylidene}methanolate](/img/structure/B266861.png)
![5-(2,4-dimethoxyphenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266862.png)
![1-[2-(dimethylamino)ethyl]-5-(4-ethoxyphenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266865.png)
![(E)-[2-(4-fluorophenyl)-4,5-dioxo-1-(pyridinium-3-ylmethyl)pyrrolidin-3-ylidene][4-(propan-2-yloxy)phenyl]methanolate](/img/structure/B266866.png)

![methyl 4-{4-hydroxy-3-(4-methoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate](/img/structure/B266875.png)
![5-(4-ethoxyphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B266877.png)
![(5Z)-2-amino-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile](/img/structure/B266879.png)